molecular formula C9H14N2S B13257099 1-(Pyridin-2-ylthio)butan-2-amine

1-(Pyridin-2-ylthio)butan-2-amine

Cat. No.: B13257099
M. Wt: 182.29 g/mol
InChI Key: BYYKIKGNADJPLS-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylthio)butan-2-amine is an organic compound with the molecular formula C9H14N2S This compound features a pyridine ring attached to a butan-2-amine moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylthio)butan-2-amine typically involves the reaction of pyridine-2-thiol with 2-bromobutane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylthio)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

1-(Pyridin-2-ylthio)butan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylthio)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

    Pyridine-2-thiol: Shares the pyridine-thiol structure but lacks the butan-2-amine moiety.

    2-Aminobutane: Contains the butan-2-amine structure but lacks the pyridine-thiol moiety.

    Thioethers: Compounds with a sulfur atom bonded to two carbon atoms, similar to the sulfur linkage in 1-(Pyridin-2-ylthio)butan-2-amine.

Uniqueness: this compound is unique due to the combination of the pyridine ring, sulfur linkage, and butan-2-amine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-pyridin-2-ylsulfanylbutan-2-amine

InChI

InChI=1S/C9H14N2S/c1-2-8(10)7-12-9-5-3-4-6-11-9/h3-6,8H,2,7,10H2,1H3

InChI Key

BYYKIKGNADJPLS-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC1=CC=CC=N1)N

Origin of Product

United States

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